6-Oxa-3-azabicyclo[3.1.1]heptane tosylate
Overview
Description
6-Oxa-3-azabicyclo[3.1.1]heptane tosylate is a bicyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a morpholine isostere, making it a valuable building block in medicinal chemistry .
Preparation Methods
The synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate typically involves a multi-step process starting from inexpensive starting materials. The synthetic route includes several straightforward chemical reactions, culminating in the formation of the tosylate salt . Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of tosyl chloride as a reagent to introduce the tosylate group.
Chemical Reactions Analysis
6-Oxa-3-azabicyclo[3.1.1]heptane tosylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions are common, where the tosylate group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
6-Oxa-3-azabicyclo[3.1.1]heptane tosylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its structural properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: The compound’s morpholine isostere is valuable in drug design, particularly for developing pharmaceuticals with improved pharmacokinetic properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
6-Oxa-3-azabicyclo[3.1.1]heptane tosylate is often compared to other bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane. These compounds share similar lipophilicity and structural features but differ in their specific chemical properties and applications . The uniqueness of this compound lies in its tosylate group, which enhances its reactivity and utility in various chemical reactions.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;6-oxa-3-azabicyclo[3.1.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-2-6-3-5(1)7-4/h2-5H,1H3,(H,8,9,10);4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPGLNRUOSQXDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CNCC1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339953-58-0 | |
Record name | 6-oxa-3-azabicyclo[3.1.1]heptane; 4-methylbenzene-1-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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